molecular formula C23H27N3O4S B2442457 N'-[2-(methylsulfanyl)phenyl]-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1235239-00-5

N'-[2-(methylsulfanyl)phenyl]-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2442457
CAS No.: 1235239-00-5
M. Wt: 441.55
InChI Key: IJMYLNVWIPKDGN-UHFFFAOYSA-N
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Description

N'-[2-(methylsulfanyl)phenyl]-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methylthio group, a phenyl ring, a phenoxyacetyl group, and a piperidinyl moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of N'-[2-(methylsulfanyl)phenyl]-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then coupled to form the final product. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

N'-[2-(methylsulfanyl)phenyl]-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N'-[2-(methylsulfanyl)phenyl]-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe to study biological processes, such as enzyme interactions or receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm its efficacy and safety.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N'-[2-(methylsulfanyl)phenyl]-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological effect. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N'-[2-(methylsulfanyl)phenyl]-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-31-20-10-6-5-9-19(20)25-23(29)22(28)24-15-17-11-13-26(14-12-17)21(27)16-30-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMYLNVWIPKDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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